1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-piperidinecarboxylic acid
CAS No.: 1424940-03-3
Cat. No.: VC3113744
Molecular Formula: C15H25NO4
Molecular Weight: 283.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1424940-03-3 |
|---|---|
| Molecular Formula | C15H25NO4 |
| Molecular Weight | 283.36 g/mol |
| IUPAC Name | 3-(cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-4-5-11(9-10-6-7-10)12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18) |
| Standard InChI Key | IUWKSGLMVOTFRQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)CC2CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)CC2CC2 |
Introduction
Chemical Structure and Identification
Molecular Structure and Nomenclature
1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-piperidinecarboxylic acid is characterized by a piperidine ring backbone with a cyclopropylmethyl group at the 3-position, a tert-butoxycarbonyl (Boc) protecting group at the 1-position (nitrogen), and a carboxylic acid functionality at the 2-position . The systematic IUPAC name accurately reflects this structure, identifying each functional group's position on the piperidine scaffold. The compound represents an important class of N-protected piperidine derivatives that are frequently utilized in peptide chemistry and medicinal chemistry research. Alternative nomenclature systems may refer to this compound using slightly different formats, but the chemical structure remains consistent across all naming conventions.
Identification Parameters
1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-piperidinecarboxylic acid is identified by the CAS Registry Number 1424940-03-3, which serves as its unique identifier in chemical databases and literature . The compound's molecular formula is C15H25NO4, reflecting its composition of 15 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . This corresponds to a molecular weight of 283 g/mol, which places it in the moderate molecular weight range for organic compounds commonly used in synthetic chemistry. The compound's structural formula can be represented using various chemical notations, including its SMILES notation (CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)CC2CC2) and the InChI notation (InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-4-5-11(9-10-6-7-10)12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)), which uniquely identifies its chemical structure .
Structural Features
The compound contains several key structural features that define its chemical behavior and potential applications. The piperidine ring serves as the central heterocyclic scaffold with the nitrogen atom at position 1 bearing a tert-butoxycarbonyl (Boc) protecting group, which is a common nitrogen-protecting strategy in organic synthesis. The carboxylic acid group at position 2 provides a reactive site for further functionalization through esterification, amidation, or other carboxylic acid transformations. The cyclopropylmethyl group at position 3 introduces a unique structural element with specific steric and electronic properties that can influence the compound's biological activity and chemical reactivity. The presence of these three distinct functional groups on a single piperidine scaffold creates a molecule with multiple reactive sites and stereochemical complexity, making it valuable for diverse chemical applications.
Physical and Chemical Properties
Physical Properties
1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-piperidinecarboxylic acid is typically observed as a solid compound at room temperature with specific physical characteristics that distinguish it from related compounds. According to available data, the compound has a calculated flash point of approximately 202.5±26.8°C, indicating its relatively low flammability under normal conditions . The boiling point is estimated to be 411.2±38.0°C at atmospheric pressure (760 mmHg), reflecting its high thermal stability . The compound's density is approximately 1.2±0.1 g/cm³, which is consistent with other organic compounds containing similar functional groups . The physical appearance of this compound is generally described as a white to off-white solid powder, which is typical for many N-protected amino acid derivatives.
Chemical Properties
From a chemical perspective, 1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-piperidinecarboxylic acid exhibits properties consistent with its functional groups. The carboxylic acid moiety contributes acidic properties, allowing the compound to participate in acid-base reactions, esterification, and amidation processes. The Boc-protected nitrogen in the piperidine ring is relatively stable under basic and neutral conditions but can be selectively deprotected under acidic conditions, which is a valuable feature for sequential synthetic transformations. The cyclopropylmethyl group introduces specific steric constraints and electronic effects that can influence the compound's reactivity patterns. The compound's polarizability is calculated to be approximately 29.4±0.5 10⁻²⁴cm³, which affects its interactions with electromagnetic radiation and its behavior in various solvent systems .
Solubility and Stability
The compound exhibits solubility characteristics that reflect its balanced hydrophobic and hydrophilic regions. While specific solubility data is limited, compounds of this class typically show good solubility in moderately polar organic solvents such as dichloromethane, chloroform, and alcohols, but limited solubility in highly polar solvents like water. The vapor pressure of 1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-piperidinecarboxylic acid is estimated to be 0.0±2.1 mmHg at 25°C, indicating its low volatility at room temperature . Regarding stability, the compound is recommended to be stored at -4°C for short-term storage (1-2 weeks) and at -20°C for long-term storage (1-2 years) to maintain its chemical integrity . This storage recommendation suggests that the compound may undergo gradual degradation at elevated temperatures, possibly through hydrolysis of the Boc group or oxidation of the cyclopropyl ring.
Synthesis and Preparation
Synthetic Approaches
Applications and Research Relevance
Synthetic Utility
1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-piperidinecarboxylic acid serves as a valuable building block in organic synthesis due to its multifunctional nature. The carboxylic acid group can participate in various transformations, including esterification, amidation, and reduction, allowing for the generation of diverse chemical libraries based on this scaffold. The Boc-protected nitrogen provides a masked amino functionality that can be selectively deprotected when needed, enabling sequential synthetic operations. Compounds containing the piperidine motif are frequently utilized in the synthesis of complex molecules, particularly those with potential biological activities. The presence of the cyclopropylmethyl group introduces specific steric and electronic properties that can influence the biological activity profiles of the resulting compounds, making this particular derivative especially interesting for medicinal chemistry applications.
Research Applications
In research settings, 1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-piperidinecarboxylic acid is primarily employed for scientific investigation and chemical synthesis rather than for commercial applications. The compound is explicitly designated for test and research purposes only and cannot be used as a pharmaceutical, food ingredient, or household product . This restriction emphasizes its current status as a research tool rather than a consumer product. Researchers utilizing this compound may be investigating its potential as a precursor for more complex molecules, studying its structural properties, or exploring its reactivity patterns. In medicinal chemistry, compounds of this class may serve as starting points for the development of therapeutic candidates targeting specific biological pathways. The compound's well-defined structure with multiple functional groups makes it a valuable chemical entity for diverse research applications in academic and industrial settings.
Comparative Analysis with Related Compounds
Structural Analogs
1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-piperidinecarboxylic acid belongs to a broader family of substituted piperidinecarboxylic acids, many of which share similar structural elements but differ in specific substituents or their positions. One close structural analog is 1-(tert-Butoxycarbonyl)-3-(cyclohexylmethyl)-2-piperidinecarboxylic acid (CAS: 77132787), which differs only in the cyclic substituent at position 3 (cyclohexylmethyl instead of cyclopropylmethyl) . This subtle structural difference likely imparts distinct physicochemical properties and potentially different biological activities. Other related compounds include 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid (CAS: 98303-20-9), which lacks the cycloalkylmethyl substituent at position 3 , and 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid (CAS: 84358-13-4), where the carboxylic acid group is positioned at carbon 4 rather than carbon 2 . These structural variations result in different three-dimensional arrangements of the functional groups, potentially affecting their chemical reactivity and biological interactions.
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